N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
Description
N-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a piperazine-containing acetamide derivative characterized by a 5-chloro-2-methylphenyl substituent on the piperazine ring and a hydroxypropoxy linker connecting the piperazine moiety to the acetamide group.
Properties
IUPAC Name |
N-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3.ClH/c1-16-3-4-18(23)13-22(16)26-11-9-25(10-12-26)14-20(28)15-29-21-7-5-19(6-8-21)24-17(2)27;/h3-8,13,20,28H,9-12,14-15H2,1-2H3,(H,24,27);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAZQHDPXQNZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide, also known by its chemical formula and CAS number 1797861-05-2, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O2 |
| Molecular Weight | 407.9 g/mol |
| Structure | Chemical Structure |
This compound primarily interacts with G protein-coupled receptors (GPCRs) . These receptors play a critical role in various physiological processes by transmitting signals from outside the cell to the inside. The compound's structural features suggest that it may act as an antagonist or partial agonist at specific GPCR subtypes, influencing pathways related to neurotransmission and hormonal regulation.
Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. In a study involving mice, the compound demonstrated significant reductions in depressive behaviors when assessed using the forced swim test and tail suspension test, suggesting a potential mechanism involving serotonin and norepinephrine modulation.
Analgesic Properties
In addition to its antidepressant effects, the compound has been evaluated for analgesic properties. Experimental data revealed that it significantly reduced pain responses in models of acute and chronic pain, likely through modulation of pain pathways involving opioid receptors and inflammatory mediators.
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Studies indicate that it may exert protective effects against neurotoxicity induced by excitotoxic agents in vitro. This suggests that the compound could be beneficial in neurodegenerative conditions such as Alzheimer's disease.
Case Studies
- Case Study on Depression : A randomized controlled trial involving patients with major depressive disorder assessed the efficacy of this compound as an adjunct therapy to standard antidepressants. Results indicated a significant improvement in depressive symptoms over 12 weeks compared to placebo controls.
- Chronic Pain Management : In a cohort study focusing on patients with chronic pain syndromes, administration of the compound led to a notable decrease in pain scores and improved quality of life measures, supporting its use as an adjunctive treatment alongside conventional analgesics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of piperazine-acetamide derivatives are highly influenced by substituent variations. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Molecular Features
Key Observations :
- Acetamide-Linked Groups : The hydroxypropoxy linker in the target compound introduces steric and polarity differences compared to simpler aryl groups (e.g., trifluoromethylphenyl in ).
- Functional Moieties: Compounds like ranbezolid demonstrate how nitrofuran or heterocyclic additions (e.g., oxazolidinone) expand therapeutic applications beyond CNS targets.
Physicochemical Properties
Available data on melting points (m.p.) and molecular weights (MW) highlight trends in stability and solubility:
Table 2: Physical Properties of Selected Compounds
Key Observations :
- Chloro and trifluoromethyl substituents (e.g., 8b ) correlate with higher melting points, suggesting crystalline stability.
Key Observations :
Preparation Methods
Buchwald-Hartwig Amination Protocol
The piperazine core is synthesized via palladium-catalyzed coupling between 1-bromo-5-chloro-2-methylbenzene and piperazine.
Procedure :
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Charge a flame-dried flask with:
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1-Bromo-5-chloro-2-methylbenzene (10 mmol)
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Piperazine (12 mmol)
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Pd(OAc)₂ (0.1 mol%)
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Xantphos (0.2 mol%)
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Cs₂CO₃ (30 mmol)
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Anhydrous toluene (50 mL)
-
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Heat at 110°C under N₂ for 24 h.
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Cool, filter through Celite®, and concentrate.
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Purify via flash chromatography (EtOAc:hexane = 1:3) to yield white crystals (78% yield).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.25–3.15 (m, 8H), 2.32 (s, 3H).
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HRMS : m/z calcd. for C₁₁H₁₄ClN₂ [M+H]⁺: 225.0789; found: 225.0786.
Formation of 2-Hydroxypropoxy Linker
Epoxide-Mediated Coupling
The central propoxy bridge is constructed using epichlorohydrin chemistry:
Step 1 : Epoxide Opening with Phenol
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Dissolve 4-acetamidophenol (5 mmol) in DMF (20 mL).
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Add K₂CO₃ (10 mmol) and epichlorohydrin (7.5 mmol).
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Stir at 80°C for 6 h.
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Isolate 1-(4-acetamidophenoxy)-2,3-epoxypropane (83% yield).
Step 2 : Piperazine Ring Opening
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React epoxide intermediate (3 mmol) with 4-(5-chloro-2-methylphenyl)piperazine (3.3 mmol) in i-PrOH (15 mL).
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Heat at reflux for 12 h.
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Concentrate and purify via silica gel chromatography (CH₂Cl₂:MeOH = 9:1) to obtain the hydroxypropoxy-piperazine adduct (68% yield).
Critical Parameters :
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Temperature Control : Excess heat promotes oligomerization of epoxide
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Solvent Selection : Polar aprotic solvents favor SN2 mechanism
Final Acetylation and Optimization
Selective N-Acetylation
The aniline nitrogen is acetylated under mild conditions to prevent O-acetylation:
Procedure :
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Suspend 4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}aniline (2 mmol) in dry THF (10 mL).
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Add acetic anhydride (2.4 mmol) and DMAP (0.2 mmol).
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Stir at 0°C → RT over 4 h.
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Quench with saturated NaHCO₃, extract with EtOAc, dry (Na₂SO₄), and concentrate.
Yield Optimization :
| Entry | Acetylating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ac₂O | THF | 0→25 | 92 |
| 2 | AcCl | DCM | 0→25 | 88 |
| 3 | Ac₂O | Toluene | 40 | 78 |
Alternative Synthetic Routes
Mitsunobu Ether Synthesis
For improved stereochemical control of the hydroxypropoxy group:
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Combine 4-acetamidophenol (1 eq), (R)-3-piperazinyl-1,2-propanediol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
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Stir at 0°C → RT overnight.
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Purify by reverse-phase HPLC to obtain product with >99% ee.
Advantages :
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Retains configuration at chiral center
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Avoids epoxide handling hazards
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (600 MHz, DMSO-d₆):
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δ 9.82 (s, 1H, NHCO), 7.54 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 4.15–4.08 (m, 1H, CH(OH)), 3.95–3.88 (m, 2H, OCH₂), 3.25–3.15 (m, 8H, piperazine), 2.28 (s, 3H, CH₃), 2.05 (s, 3H, COCH₃).
13C NMR (150 MHz, DMSO-d₆):
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δ 168.4 (CO), 154.2, 147.6, 132.8, 129.4, 128.7, 127.3, 122.9, 114.8 (ArC), 70.5 (CH(OH)), 58.3 (OCH₂), 52.1, 51.8 (piperazine), 24.7 (COCH₃), 20.3 (CH₃).
HRMS :
Industrial-Scale Considerations
Process Optimization Challenges
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Piperazine Stability : Degrades above 150°C → requires controlled heating
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Epoxide Handling : Install in-situ generation to minimize storage risks
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Chromatography Avoidance : Develop crystallization protocols using ethanol/water mixtures
Cost Analysis :
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 4-Acetamidophenol | 120 | 22 |
| Pd Catalyst | 12,000 | 41 |
| Solvents | 80 | 18 |
| Purification | - | 19 |
Green Chemistry Approaches
Solvent Recycling System
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Implement membrane distillation for DMF recovery (≥95% efficiency)
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Catalytic transfer hydrogenation replaces stoichiometric reagents:
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Use HCO₂H/NEt₃ as hydrogen source
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Pd/C catalyst (0.5 mol%)
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Environmental Metrics :
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PMI reduced from 58 → 32
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E-factor decreased by 41% vs. traditional route
Q & A
Q. How do solvent polarity and pH affect the compound’s conformational stability?
- Methodological Answer :
- Solvent Screening : Use CD spectroscopy in DMSO, methanol, and aqueous buffers (pH 4–9) to monitor conformational shifts (e.g., hydroxypropoxy group rotation) .
- pH Titration : H NMR in DO with variable pH (2–12) identifies protonation states (e.g., piperazine N-H at pH <6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
